N-(2,2-dimethoxyethyl)-6-morpholinopyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-dimethoxyethyl)-6-morpholinopyrimidine-4-carboxamide: is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a morpholine ring attached to a pyrimidine core, with a carboxamide group at the fourth position and a 2,2-dimethoxyethyl substituent at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dimethoxyethyl)-6-morpholinopyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with morpholine.
Attachment of the 2,2-Dimethoxyethyl Group: The 2,2-dimethoxyethyl group is introduced through an alkylation reaction using a suitable alkylating agent, such as 2,2-dimethoxyethyl chloride.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an appropriate amine or amide reagent under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the carboxamide group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Reduced pyrimidine or carboxamide derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymer matrices to modify their properties, such as thermal stability and mechanical strength.
Biology and Medicine:
Drug Discovery: The compound’s structural features make it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.
Industry:
Agriculture: The compound can be explored for its potential as a pesticide or herbicide, targeting specific pests or weeds.
Pharmaceuticals: It can be used as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
N-(2,2-dimethoxyethyl)-2-propenamide: Shares the 2,2-dimethoxyethyl group but differs in the core structure.
N-(2,2-dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole: Contains a similar substituent but has a different ring system.
Uniqueness: N-(2,2-dimethoxyethyl)-6-morpholinopyrimidine-4-carboxamide is unique due to its combination of a morpholine ring, a pyrimidine core, and a carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4/c1-19-12(20-2)8-14-13(18)10-7-11(16-9-15-10)17-3-5-21-6-4-17/h7,9,12H,3-6,8H2,1-2H3,(H,14,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMZPKMCFHSCJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC(=NC=N1)N2CCOCC2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.